2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid

Medicinal Chemistry Physicochemical Property Optimization logD Modulation

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid (CAS 1823267-64-6; molecular formula C₁₀H₁₇NO₆S; MW 279.31 g/mol) is a bifunctional synthetic building block comprising a thietane-1,1-dioxide (cyclic sulfone) core, a Boc-protected amine, and a carboxylic acid moiety connected via a methylene spacer at the ring 3-position. The thietane-1,1-dioxide scaffold is the smallest cyclic sulfone and serves as a conformationally restricted, polar heterocyclic module in medicinal chemistry, where it is increasingly recognized for its ability to reduce lipophilicity relative to cyclobutane and oxetane analogs while maintaining a compact molecular footprint.

Molecular Formula C10H17NO6S
Molecular Weight 279.31
CAS No. 1823267-64-6
Cat. No. B3008186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid
CAS1823267-64-6
Molecular FormulaC10H17NO6S
Molecular Weight279.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)CC(=O)O
InChIInChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(4-7(12)13)5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyGSLNRAPHBWJQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid (CAS 1823267-64-6): Procurement-Relevant Structural and Physicochemical Profile


2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid (CAS 1823267-64-6; molecular formula C₁₀H₁₇NO₆S; MW 279.31 g/mol) is a bifunctional synthetic building block comprising a thietane-1,1-dioxide (cyclic sulfone) core, a Boc-protected amine, and a carboxylic acid moiety connected via a methylene spacer at the ring 3-position . The thietane-1,1-dioxide scaffold is the smallest cyclic sulfone and serves as a conformationally restricted, polar heterocyclic module in medicinal chemistry, where it is increasingly recognized for its ability to reduce lipophilicity relative to cyclobutane and oxetane analogs while maintaining a compact molecular footprint . The Boc group provides orthogonal amine protection compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase coupling protocols .

Why Generic Boc-Amino Acid Analogs Cannot Substitute for 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid in Structure-Focused Procurement


This compound integrates three structural features into a single building block that no single in-class analog replicates simultaneously: (1) a thietane-1,1-dioxide (S(VI)) ring that is stable to further oxidation, unlike thietane (S(II)) or thietane-1-oxide (S(IV)) congeners [1]; (2) a Boc-protected amine that can be orthogonally deprotected under mild acidic conditions (e.g., 25–50% TFA in DCM) without compromising the sulfone or carboxylic acid functionalities [2]; and (3) a methylene spacer between the ring and the carboxylic acid, which distinguishes it from the directly ring-attached 3-(Boc-amino)thietane-3-carboxylic acid 1,1-dioxide (CAS 2289845-01-6) and provides altered steric accessibility and coupling geometry . Procuring a simpler Boc-amino acid (e.g., Boc-Gly-OH) or an unprotected thietane dioxide fragment forfeits either the conformational restriction imposed by the cyclic sulfone or the synthetic orthogonality required for multi-step peptide or small-molecule library construction, making direct substitution technically invalid for applications demanding the full structural motif [1].

Quantitative Differentiation Evidence for 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid Relative to Closest Structural Analogs


Lipophilicity Reduction: Thietane-1,1-Dioxide (S(VI)) vs. Cyclobutane and Oxetane Analogs

The thietane-1,1-dioxide (S(VI)) ring present in the target compound confers markedly lower lipophilicity compared to cyclobutane and even surpasses oxetane in polarity. In a systematic head-to-head comparison of model benzamides and anilides, the S(VI) thietane dioxide derivatives exhibited logD values that were substantially lower than their cyclobutane counterparts and more polar than the corresponding oxetane-containing analogs [1]. This polarity enhancement arises from the electron-withdrawing sulfone group combined with the 90° rotation of the oxygen atoms into the plane of the 3-position substituents, creating a unique electrostatic environment distinct from both oxetane and acyclic sulfones [1]. By contrast, the S(II) thietane derivatives (e.g., CAS 1332628-90-6 analogs lacking the dioxide) remained close to cyclobutane in lipophilicity, underscoring that the dioxide oxidation state is the critical driver of polarity divergence [1].

Medicinal Chemistry Physicochemical Property Optimization logD Modulation

Enhanced Carboxylic Acid Acidity: α-Sulfone Effect in Thietane-1,1-Dioxide Carboxylic Acids vs. Standard Aliphatic Carboxylic Acids

The electron-withdrawing sulfone group in the thietane-1,1-dioxide ring substantially acidifies the pendant carboxylic acid relative to standard aliphatic carboxylic acids. The predicted pKa of thietane-3-carboxylic acid 1,1-dioxide (CAS 13129-21-0) is 2.94 ± 0.20 , while the predicted acid pKa from an alternative computational method is 3.18 [1]. This represents a >100-fold increase in acidity (ΔpKa ≈ 1.6–1.9 units) compared to typical aliphatic carboxylic acids such as acetic acid (pKa 4.76) or propionic acid (pKa 4.87) [2]. The enhanced acidity is attributable to the inductive electron-withdrawing effect of the α-sulfone moiety, which stabilizes the carboxylate conjugate base through through-bond polarization. In contrast, the cyclobutane carboxylic acid analog lacks this sulfone-mediated acidification, with predicted pKa ≈ 4.8, similar to acyclic aliphatic acids [2].

Bioisostere Design pKa Modulation Carboxylic Acid Replacement

Conformational Control via Non-Classical N–H···S Hydrogen Bonding in Thietane α-Amino Acid Derivatives

The thietane ring in α-amino acid derivatives (Attc) enables unique N–H···S hydrogen bonding interactions that are absent in acyclic thioether analogs such as Cys(Me). Detailed spectroscopic and computational analysis demonstrated that low-energy conformers of capped Attc derivatives simultaneously exhibit intra-residue N–H···O=C (C5) and inter-residue N–H···S (C6γ) hydrogen bonds, which cooperate to stabilize an extended planar backbone geometry [1]. This C5–C6γ dual H-bonding motif is a direct consequence of the constrained cyclic thioether geometry of the thietane ring and is not accessible to acyclic Cys(Me) analogs, which exhibit greater conformational flexibility and different H-bonding patterns [1][2]. The hyperconjugation between the thietane ring and the peptide backbone further reinforces this conformational preference, providing a predictable, rigidified scaffold for peptidomimetic design [1].

Peptidomimetic Design Conformational Restriction Hydrogen Bonding

Methylene Spacer Advantage: Differential Coupling Geometry vs. 3-(Boc-amino)thietane-3-carboxylic acid 1,1-dioxide (CAS 2289845-01-6)

The target compound (CAS 1823267-64-6) contains a methylene (–CH₂–) spacer between the thietane-1,1-dioxide ring and the carboxylic acid group, whereas the closest structural analog 3-(Boc-amino)thietane-3-carboxylic acid 1,1-dioxide (CAS 2289845-01-6) features the carboxylic acid directly attached to the ring C3 position . This structural divergence carries two practical consequences for solid-phase peptide synthesis (SPPS) and fragment-based library construction: (1) the methylene spacer moves the reactive carboxylate away from the sterically congested quaternary center at C3, potentially improving coupling kinetics with hindered amine nucleophiles; and (2) the pKa of the carboxylic acid is expected to be slightly moderated (less acidic) compared to the directly ring-attached analog, which may improve compatibility with acid-sensitive resin linkers .

Building Block Design Peptide Coupling Efficiency Steric Accessibility

Optimal Application Scenarios for 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid Based on Quantitative Differentiation Evidence


Lead Optimization of Carboxylic Acid Pharmacophores Requiring Enhanced Polarity and Reduced Lipophilicity

Drug discovery programs targeting oral bioavailability improvements can employ this building block to replace cyclobutane or oxetane carboxylic acid moieties with a thietane-1,1-dioxide scaffold that is quantifiably more polar, as demonstrated by the systematic logD comparison across S(II), S(IV), and S(VI) oxidation states [1]. The predicted LogD of −4.95 (pH 7.4) for the thietane-1,1-dioxide carboxylic acid core represents a substantial polarity increase over cyclobutane and oxetane alternatives, directly addressing logD-driven solubility and metabolic stability optimization goals [1][2].

Conformationally Constrained Peptidomimetic Synthesis Exploiting N–H···S Hydrogen Bonding

Researchers designing peptidomimetics that require predictable backbone geometry can utilize this building block to introduce the thietane ring's unique N–H···S H-bonding capability, which has been experimentally demonstrated to stabilize extended planar conformations in capped Attc derivatives through cooperative C5–C6γ dual hydrogen bonding [3]. This conformational control mechanism is not available with standard acyclic amino acid building blocks, making the target compound a rational choice for SAR studies where backbone pre-organization is critical for target engagement.

Carboxylic Acid Bioisostere Scaffold Design with Tunable Acidity

The enhanced acidity conferred by the α-sulfone effect (predicted pKa 2.94–3.18 for the core thietane-1,1-dioxide carboxylic acid vs. ~4.8 for aliphatic comparators) positions this building block as a modular starting point for carboxylic acid bioisostere exploration [4]. The Boc-protected amine allows subsequent diversification, while the methylene spacer offers a degree of acidity attenuation relative to the directly ring-attached analog (CAS 2289845-01-6), enabling fine-tuning of the ionization state at physiological pH .

Fragment-Based Library Construction on 3,3-Disubstituted Thietane Dioxide Scaffolds

The compound serves as a direct synthetic entry point to the 3,3-disubstituted thietane dioxide chemical space, which has been identified as understudied but promising for both pharmaceutical and agrochemical applications [1][5]. The orthogonal Boc and carboxylic acid functionalities enable sequential derivatization—amide coupling at the carboxylic acid followed by Boc deprotection and further functionalization of the liberated amine—providing a divergent strategy for constructing screening libraries around the conformationally restricted, polarity-enhanced thietane dioxide core [1].

Quote Request

Request a Quote for 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.